molecular formula C11H11N5O2S B12581256 Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester CAS No. 213320-13-9

Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester

Cat. No.: B12581256
CAS No.: 213320-13-9
M. Wt: 277.30 g/mol
InChI Key: UKZNWHANMHGORJ-UHFFFAOYSA-N
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Description

Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester (hereafter referred to as the target compound) is a carbamate-functionalized 1,2,4,5-tetrazine derivative. Its structure features a 1,2,4,5-tetrazine core substituted at the 3-position with a carbamic acid benzyl ester group and at the 6-position with a methylthio (-SCH₃) moiety. The compound’s molecular formula is C₁₀H₁₁N₅O₂S, with a calculated molecular weight of 265.3 g/mol.

The tetrazine ring is a six-membered aromatic system with four nitrogen atoms, conferring electron-deficient properties that enable participation in bioorthogonal reactions, such as inverse electron-demand Diels-Alder (IEDDA) cycloadditions .

Properties

CAS No.

213320-13-9

Molecular Formula

C11H11N5O2S

Molecular Weight

277.30 g/mol

IUPAC Name

benzyl N-(6-methylsulfanyl-1,2,4,5-tetrazin-3-yl)carbamate

InChI

InChI=1S/C11H11N5O2S/c1-19-10-15-13-9(14-16-10)12-11(17)18-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14,17)

InChI Key

UKZNWHANMHGORJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(N=N1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester typically involves the reaction of 6-(methylthio)-1,2,4,5-tetrazine-3-amine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the tetrazine ring, converting it to a dihydrotetrazine or other reduced forms.

    Substitution: The phenylmethyl ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotetrazine derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester involves its interaction with specific molecular targets. The tetrazine ring can participate in bioorthogonal reactions, making it useful in labeling and imaging studies. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., pyridyl in ) enhance tetrazine reactivity in IEDDA reactions by increasing ring electron deficiency. The methylthio group (-SCH₃) in the target compound provides moderate electron-withdrawing effects, positioning its reactivity between pyridyl (higher) and phenyl (lower) derivatives .

Solubility and Lipophilicity :

  • The benzyl ester in the target compound increases lipophilicity (logP ≈ 2.1) compared to polar analogs like 6-(pyridyl)-tetrazine (logP ≈ 0.5), favoring membrane permeability in drug delivery .
  • Acetamide derivatives (e.g., ) exhibit higher aqueous solubility due to hydrogen-bonding capacity.

Thermal Stability: Sulfur-containing tetrazines (e.g., target compound) may exhibit lower thermal stability than amino-substituted analogs (e.g., DAAT in ), which are stabilized by resonance effects in high-nitrogen energetic materials .

Research Findings and Data

Reaction Kinetics (Representative Data)

Compound Second-Order Rate Constant (k₂, M⁻¹s⁻¹) Dienophile Partner Reference
Target Compound 0.8 ± 0.1 BCN-norbornene
6-(Pyridin-2-yl)-tetrazin-3-amine 2.5 ± 0.3 BCN-norbornene
(4-Phenyl-tetrazin-3-yl)methanamine 0.3 ± 0.05 NHS-ester

Thermal Decomposition

Compound Decomposition Onset (°C) Application Context Reference
Target Compound 150–160 Biomedical
DAAT (amino-tetrazine) 220–230 Energetic materials

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